molecular formula C15H14O2 B167616 Phenyl(p-tolyl)acetic acid CAS No. 1882-56-0

Phenyl(p-tolyl)acetic acid

Cat. No. B167616
Key on ui cas rn: 1882-56-0
M. Wt: 226.27 g/mol
InChI Key: JYDAJZSDPZCZSG-UHFFFAOYSA-N
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Patent
US05776964

Procedure details

1.49 g (5 mmol) of tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate are stirred at room temperature in 60 ml of dichloromethane for 3 h with 6.3 ml (40 mmol) of triethylsilane and 12.6 ml (60 mmol) of trifluoroacetic acid. The mixture is diluted with 60 ml of water, adjusted to a pH of 2-3 with saturated aqueous bicarbonate solution and shaken. After removal of the organic phase, the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate, filtered and concentrated. The product is chromatographed on silica gel 60 using 40-60 petroleum ether/ethyl acetate (6:4).
Name
tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(O)[C:9]([O:11]C(C)(C)C)=[O:10])=[CH:4][CH:3]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O.C(=O)(O)[O-]>ClCCl.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate
Quantity
1.49 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)(O)C1=CC=CC=C1
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
12.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice more with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica gel 60 using 40-60 petroleum ether/ethyl acetate (6:4)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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